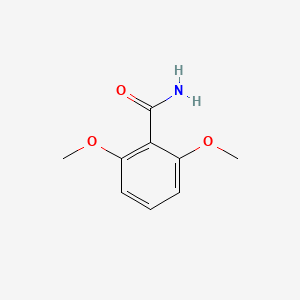

2,6-Dimethoxybenzamide

Description

2,6-Dimethoxybenzamide (CAS: 55321-98-7) is a benzamide derivative characterized by two methoxy groups at the 2- and 6-positions of the benzene ring and an amide functional group. It serves as a versatile scaffold in medicinal chemistry and agrochemical research due to its electronic and steric properties. Computational studies using Density Functional Theory (DFT) and Hartree-Fock (HF) methods reveal its dipole moment (4.37 Debye), polarizability (α = 4.73 ų), and energy gap (ΔE = 5.12 eV), which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name |

2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUCRONGJXRQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879513 | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21864-67-5 | |

| Record name | 2,6-Dimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzamide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

Starting Material: 2,6-Dimethoxybenzoic acid

Reagent: Ammonia or an amine

Dehydrating Agent: Thionyl chloride

Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2,6-dimethoxyaniline.

Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

2,6-Dimethoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzamide depends on its specific application. In biological systems, it may exert its effects through various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

2,6-Dimethoxybenzoic Acid (I)

- Key Differences : Replacing the amide group with a carboxylic acid increases polarity (dipole moment = 6.64 Debye) and hydrogen-bonding capacity.

- Applications : Primarily used in organic synthesis and as a precursor for esters.

- Electronic Properties : Higher electrophilicity (ω = 1.12 eV) compared to 2,6-dimethoxybenzamide (ω = 0.89 eV) due to the electron-withdrawing carboxyl group .

2,6-Difluorobenzamide

- Structural Variation : Methoxy groups replaced with fluorine atoms.

- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions.

- Applications: Explored in kinase inhibitors and antimicrobial agents. Notably, 2,6-difluorobenzamide derivatives show improved permeability in Caco-2 cell assays compared to methoxy analogs .

2,6-Dimethylbenzamide

- Key Differences : Methoxy groups substituted with methyl groups, reducing polarity (logP increased by ~1.5 units).

- Implications : Enhanced lipophilicity improves membrane permeability but reduces solubility.

- Biological Relevance : Used in studies on acetylcholinesterase inhibition and as a building block for hydrophobic pharmacophores .

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

- Structural Complexity : Incorporates an isoxazole ring and branched alkyl chain.

- Function : Potent cellulose biosynthesis inhibitor (CBI) in herbicides. The isoxazole moiety disrupts plant cell wall formation, a mechanism absent in the parent this compound.

- Activity: Effective at nanomolar concentrations against Setaria viridis and Sorghum .

TRPV3 Antagonists (e.g., PC5)

- Modifications : Substituents like chloro and trifluoromethylphenyl at the oxazole ring enhance TRPV3 inhibition.

- Activity : PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide) exhibits an IC50 of 2.63 µM, while further optimization yields compound 7C (IC50 = 1.05 µM).

- Selectivity : Improved selectivity over TRPV1/4 channels due to steric and electronic tuning .

Data Tables

Table 1: Electronic Properties of this compound and Derivatives (DFT/B3LYP)

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Electrophilicity (ω, eV) |

|---|---|---|---|

| This compound | 4.37 | 5.12 | 0.89 |

| 2,6-Dimethoxybenzoic Acid | 6.64 | 4.98 | 1.12 |

| 2,6-Dimethylbenzamide | 3.92 | 5.45 | 0.75 |

| Isoxaben | 5.21 | 4.76 | 1.05 |

Source: Computational data from Güventürk Uğurlu (2017)

Key Research Findings

Electronic Tuning : Methoxy groups in this compound provide moderate electron-donating effects, balancing solubility and lipophilicity. Fluorine or methyl substitutions alter this balance, impacting drug-likeness .

Biological Potency : Addition of heterocycles (e.g., isoxazole in Isoxaben) or halogenated aryl groups (e.g., PC5) significantly enhances target affinity and selectivity .

Agrochemical Utility : The this compound scaffold is critical in herbicides like Isoxaben, where structural complexity enables species-specific activity .

Biological Activity

2,6-Dimethoxybenzamide is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and agriculture. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C_10H_13N_O_3

- Molecular Weight : 181.19 g/mol

- Functional Groups : Contains two methoxy groups (-OCH₃) at the 2 and 6 positions of the benzene ring and an amide group (-C(=O)NH₂) .

The presence of these functional groups contributes to the compound's reactivity and biological activity. The methoxy groups can undergo demethylation reactions, while the amide group can participate in hydrolysis under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various pathogens, although specific data on its spectrum of activity remains limited .

Antioxidant Activity

The compound has shown potential antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage caused by free radicals .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by inflammation .

Anticancer Research

Recent investigations have focused on the anticancer potential of derivatives of this compound. For example, certain derivatives have demonstrated potent antidopaminergic activity in rat models, suggesting a possible therapeutic application in psychiatric disorders . Further research is needed to explore its direct effects on cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Interaction : Benzamides can interact with various enzymes and proteins, influencing cellular pathways related to growth and metabolism .

- Cell Signaling Modulation : The compound may affect cell signaling pathways that regulate gene expression and cellular function .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high leachability and mobility in the environment. This characteristic influences its efficacy and stability as a biological agent .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Used as a precursor for synthesizing more complex organic molecules with potential therapeutic effects.

- Agricultural Chemistry : Investigated for its role in developing new agrochemicals due to its biological activity .

Case Studies

- Isoxaben Transformation : A study isolated bacteria capable of transforming isoxaben into metabolites including 2,6-dimethoxybenzoic acid. This demonstrates the compound's role in microbial degradation processes .

- Antidopaminergic Activity : Research on derivatives of this compound revealed their effectiveness in blocking apomorphine-induced behaviors in rats, indicating potential for treating psychotic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-Dimethoxybenzamide and its derivatives?

- Methodological Answer : A common approach involves reacting 2,6-dimethoxybenzoyl chloride with amines (e.g., ethylene diamine or isopropyl amine) in ethanolic NaOH, followed by purification via recrystallization or chromatography. For derivatives like (2,6-dimethoxyphenyl)methanamine, catalytic reduction using HBPin (pinacolborane) and transition metal-free catalysts (e.g., potassium-based complexes) achieves yields up to 89% .

Q. How can spectroscopic techniques like NMR and IR be utilized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Protons on the dimethoxy groups resonate at δ ~3.74 ppm (singlet, 6H), while aromatic protons appear as a triplet (δ ~6.47 ppm) and doublet (δ ~6.73 ppm) .

- ¹³C NMR : Carbon signals for methoxy groups appear at ~55 ppm, and carbonyl carbons (amide) at ~160 ppm .

- IR : Stretching frequencies for C=O (amide I band) are observed near 1650–1680 cm⁻¹.

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Derivatives like Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) exhibit herbicidal activity by inhibiting cellulose biosynthesis in weeds. Structure-activity relationship (SAR) studies suggest the dimethoxy groups and isoxazole substituents are critical for binding to plant cell wall enzymes .

Advanced Research Questions

Q. What computational approaches are optimal for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set accurately calculates dipole moments (~4.37 Debye), polarizability (α), and hyperpolarizability (β). HOMO-LUMO energy gaps (∆E = ~5–6 eV) derived from these models correlate with reactivity and charge-transfer potential .

Q. How does structural modification of this compound influence its herbicidal activity?

- Methodological Answer :

- Substituent Effects : Replacing the amide group with hydrazide (e.g., 2,6-Dimethoxybenzohydrazide) reduces dipole moments (~4.71 Debye) and alters hydrogen-bonding capacity, impacting herbicidal efficacy .

- Isoxazole Derivatives : Introducing a 5-isoxazolyl group (as in Isoxaben) enhances steric bulk and hydrophobic interactions with target enzymes, improving pre-emergence weed control .

Q. What mechanistic insights exist for the transition metal-free catalytic reduction of this compound derivatives?

- Methodological Answer : Potassium-based abnormal N-heterocyclic carbene (NHC) catalysts enable selective reduction of primary amides to amines via a boron-mediated pathway. The reaction proceeds through a borane intermediate, with DFT studies suggesting a low-energy transition state (ΔG‡ ~20 kcal/mol) for hydride transfer .

Q. How can NMR chemical shifts be computationally validated for this compound derivatives?

- Methodological Answer : DFT/B3LYP calculations with the 6-311+G(2d,p) basis set reproduce experimental ¹H/¹³C NMR shifts within ±0.3 ppm. Discrepancies >0.5 ppm indicate conformational flexibility or solvent effects, necessitating molecular dynamics (MD) simulations for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.